BGG463

Beschreibung

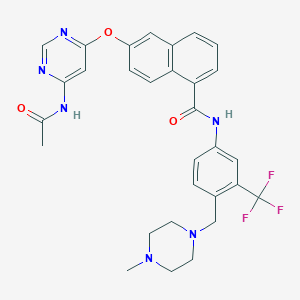

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-(6-acetamidopyrimidin-4-yl)oxy-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29F3N6O3/c1-19(40)36-27-16-28(35-18-34-27)42-23-8-9-24-20(14-23)4-3-5-25(24)29(41)37-22-7-6-21(26(15-22)30(31,32)33)17-39-12-10-38(2)11-13-39/h3-9,14-16,18H,10-13,17H2,1-2H3,(H,37,41)(H,34,35,36,40) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZZJNOOADWVFPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=NC=N1)OC2=CC3=C(C=C2)C(=CC=C3)C(=O)NC4=CC(=C(C=C4)CN5CCN(CC5)C)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29F3N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BGG463 Inhibitor: A Technical Guide for Researchers

An In-depth Review of a Potent, Orally Active, Type II Kinase Inhibitor Targeting Drug-Resistant Chronic Myelogenous Leukemia

Abstract

BGG463, also known as K03859 and NVP-BGG463, is a potent, orally active, type II kinase inhibitor developed for the treatment of chronic myelogenous leukemia (CML), particularly cases resistant to first-generation therapies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory activity, and the preclinical experimental methodologies likely employed in its characterization. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and kinase inhibitor research.

Introduction

Chronic Myelogenous Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a translocation that results in the formation of the BCR-ABL fusion oncogene. The constitutive kinase activity of BCR-ABL is the primary driver of CML pathogenesis. While the development of tyrosine kinase inhibitors (TKIs) such as imatinib revolutionized CML treatment, the emergence of drug resistance, often mediated by point mutations in the ABL kinase domain, remains a significant clinical challenge. The T315I "gatekeeper" mutation is notoriously resistant to many first and second-generation TKIs.

This compound was rationally designed to inhibit the T315I mutant of BCR-ABL, offering a potential therapeutic option for patients with drug-resistant CML. This document summarizes the available preclinical data on this compound and provides insights into the experimental protocols that would have been used to generate this data.

Mechanism of Action

This compound is classified as a type II kinase inhibitor. Unlike type I inhibitors that bind to the active conformation of the kinase, type II inhibitors stabilize the inactive "DFG-out" conformation of the kinase domain. In this conformation, the aspartate-phenylalanine-glycine (DFG) motif at the start of the activation loop is flipped, revealing a hydrophobic pocket adjacent to the ATP-binding site that is exploited by the inhibitor. This mechanism of action can lead to higher selectivity and can be effective against certain mutations that confer resistance to type I inhibitors.

Signaling Pathway

This compound targets the BCR-ABL kinase, thereby inhibiting its downstream signaling pathways that are crucial for the proliferation and survival of CML cells. The primary intended effect is the shutdown of pathways such as the Ras/MAPK and JAK/STAT pathways, leading to cell cycle arrest and apoptosis in BCR-ABL-positive cells.

BGG463: A Technical Whitepaper on its Cyclin-Dependent Kinase 2 (CDK2) Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

BGG463 is an orally active, type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2][3][4][5] This document provides a comprehensive technical overview of the CDK2 inhibitory activity of this compound, including available quantitative data, detailed experimental methodologies, and visualization of relevant biological pathways and experimental workflows. While specific biochemical IC50 values for this compound against CDK2 are not publicly available, this guide consolidates the existing knowledge from scientific literature and commercial sources to support further research and development efforts. The compound also exhibits inhibitory activity against BCR-ABL kinases.

Introduction to this compound and CDK2 Inhibition

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a crucial role in the G1/S phase transition of the cell cycle. Its activity is dependent on binding to its regulatory subunits, Cyclin E and Cyclin A. Dysregulation of the CDK2 pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention.

This compound has been identified as a type II inhibitor of CDK2.[1][2][3][4][5] Unlike type I inhibitors that bind to the active conformation of the kinase, type II inhibitors like this compound stabilize the inactive "DFG-out" conformation of the kinase, where the DFG (Asp-Phe-Gly) motif at the start of the activation loop is flipped. This mechanism can offer a different selectivity profile and potentially overcome certain resistance mechanisms.

Quantitative Inhibitory Activity

While this compound is characterized as a CDK2 inhibitor, specific biochemical IC50 or Kngcontent-ng-c4139270029="" class="ng-star-inserted">i values against CDK2 are not consistently reported in publicly available literature. However, its inhibitory activity has been quantified against other kinases, which provides context for its selectivity profile. Furthermore, cellular assays have demonstrated its efficacy in inhibiting the proliferation of specific cancer cell lines, with reported low nanomolar IC50 values in certain contexts.[6][7]

Table 1: Inhibitory Activity of this compound Against Various Kinases

| Target Kinase | IC50 (µM) | Notes |

| CDK2 | Not Publicly Available | Characterized as a type II inhibitor. |

| c-ABL (T334I) | 0.25 | |

| BCR-ABL | 0.09 | |

| BCR-ABL (T315I) | 0.590 |

Table 2: Cellular Inhibitory Activity of this compound

| Cell Lines | Assay Type | IC50 | Reference |

| DKO, TKO (prostate cancer) | Cell Viability | Low Nanomolar (specific values not published) | [6][7] |

Experimental Protocols

This section details the methodologies for key experiments relevant to the characterization of this compound's inhibitory activity.

Biochemical Kinase Inhibition Assay (General Protocol)

While a specific protocol for this compound is not available, a typical luminescence-based biochemical assay to determine the IC50 of an inhibitor against CDK2 would follow these steps:

-

Reagents and Materials:

-

Recombinant human CDK2/Cyclin A or CDK2/Cyclin E enzyme complex.

-

Kinase substrate (e.g., Histone H1 or a synthetic peptide).

-

ATP (Adenosine triphosphate).

-

This compound (solubilized in DMSO).

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT).

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

-

White, opaque 96-well or 384-well microplates.

-

Multilabel plate reader capable of measuring luminescence.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.

-

Add a fixed amount of the CDK2/Cyclin enzyme complex to each well of the microplate.

-

Add the diluted this compound or DMSO (as a vehicle control) to the wells.

-

Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent.

-

Measure the luminescent signal using a plate reader. The signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Viability Assay (As performed in Prostate Cancer Spheroids)

This protocol is based on the methodology used to assess the effect of this compound on prostate cancer cell lines.[1][8][9]

-

Cell Culture and Spheroid Formation:

-

Culture prostate cancer cell lines (e.g., DKO, PPKO) in appropriate media (e.g., high-glucose DMEM with 10% FBS).

-

To form 3D spheroids, seed a specific number of cells (e.g., 350-500 cells/well) into 96-well ultra-low attachment plates.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

After spheroid formation, treat the spheroids with the indicated concentrations of this compound.

-

-

Cell Viability Measurement (CellTiter-Glo® Luminescent Assay):

-

Incubate the treated spheroids for a defined period (e.g., 72 hours).

-

Equilibrate the plates to room temperature.

-

Add an equal volume of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the CDK2 signaling pathway and a general workflow for the characterization of a CDK2 inhibitor like this compound.

Caption: CDK2 signaling pathway in G1/S phase transition.

Caption: General workflow for CDK2 inhibitor characterization.

Conclusion

This compound is a type II CDK2 inhibitor with demonstrated activity in cellular models of cancer. While a precise biochemical IC50 value for CDK2 remains to be publicly disclosed, its efficacy in cell-based assays, particularly in prostate cancer models with specific genetic backgrounds, suggests its potential as a research tool and a starting point for further drug development. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies involving this compound and other CDK2 inhibitors. Future work should focus on obtaining a definitive biochemical IC50 value for this compound against CDK2 and further elucidating its selectivity profile and mechanism of action in various cellular contexts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. Cell Viability Assay with 3D Prostate Tumor Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DSpace [digital.library.adelaide.edu.au]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

BGG463: A Technical Guide to a Third-Generation BCR-ABL Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BGG463, also known as NVP-BGG463, is a potent, third-generation tyrosine kinase inhibitor (TKI) specifically designed to target the Breakpoint Cluster Region-Abelson murine leukemia viral oncogene homolog 1 (BCR-ABL) fusion protein. This oncoprotein is the primary driver of chronic myeloid leukemia (CML). A key feature of this compound is its efficacy against the T315I "gatekeeper" mutation, a common source of resistance to earlier generation TKIs such as imatinib, nilotinib, and dasatinib. This technical guide provides a comprehensive overview of the structure, function, and preclinical data associated with this compound, intended for professionals in the fields of oncology research and drug development.

Chemical Structure and Properties

This compound is a synthetic, small molecule inhibitor with a complex aromatic structure. Its rational design as a "hybrid" molecule allows it to effectively bind to the ATP-binding site of the ABL kinase domain, even in the presence of the T315I mutation.

| Property | Value |

| IUPAC Name | 6-((6-acetamidopyrimidin-4-yl)oxy)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-1-naphthamide[1] |

| Synonyms | NVP-BGG463, K03859[2] |

| CAS Number | 890129-26-7[2] |

| Molecular Formula | C₃₀H₂₉F₃N₆O₃[1][2] |

| Molecular Weight | 578.6 g/mol [1][2] |

| Appearance | Solid[3] |

| Solubility | Soluble in DMSO[3] |

| Purity | ≥95% (HPLC)[3] |

Mechanism of Action

This compound functions as a type-II kinase inhibitor. Unlike type-I inhibitors that bind to the active conformation of the kinase, this compound specifically recognizes and stabilizes the inactive "DFG-out" conformation of the ABL kinase domain. In this conformation, the aspartate-phenylalanine-glycine (DFG) motif at the start of the activation loop is flipped, revealing a hydrophobic pocket adjacent to the ATP-binding site. This compound exploits this pocket, allowing it to achieve high potency and selectivity.

Critically, this binding mode circumvents the steric hindrance imposed by the bulky isoleucine residue in the T315I mutation, which blocks the binding of many other TKIs. By locking the BCR-ABL kinase in an inactive state, this compound prevents the autophosphorylation and activation of the kinase, thereby inhibiting the downstream signaling pathways that drive CML cell proliferation and survival.

Below is a diagram illustrating the BCR-ABL signaling pathway and the inhibitory action of this compound.

In Vitro Efficacy

The potency of this compound has been evaluated against various forms of the ABL kinase. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its effectiveness against wild-type BCR-ABL, the T315I mutant, and other variants.

| Target Kinase | IC₅₀ (μM) |

| BCR-ABL | 0.09 |

| BCR-ABL (T315I) | 0.590 |

| c-ABL (T334I) | 0.25 |

Data sourced from commercially available technical datasheets.

Experimental Protocols

While the specific, detailed protocols from the primary research on this compound are not publicly available, this section outlines the general methodologies for the key experiments typically used to characterize a novel kinase inhibitor like this compound.

Kinase Inhibition Assay

Principle: To quantify the ability of this compound to inhibit the enzymatic activity of the BCR-ABL kinase. This is often done using a luminescence-based assay that measures ATP consumption. As the kinase uses ATP to phosphorylate a substrate, the amount of remaining ATP is inversely proportional to kinase activity.

General Procedure:

-

Reagent Preparation: A reaction buffer containing the purified kinase (e.g., recombinant BCR-ABL or BCR-ABL T315I), a generic kinase substrate (e.g., a synthetic peptide), and ATP is prepared.

-

Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations for testing.

-

Kinase Reaction: The kinase, substrate, and this compound (or vehicle control) are incubated together in a microplate well. The reaction is initiated by the addition of ATP.

-

Signal Detection: After a set incubation period, a detection reagent (such as Promega's Kinase-Glo®) is added. This reagent lyses any cells (if a cell-based assay) and contains luciferase and luciferin, which produce a luminescent signal from the remaining ATP.

-

Data Analysis: The luminescence is read using a luminometer. The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the log of the this compound concentration.

Cell Proliferation Assay

Principle: To determine the effect of this compound on the viability and proliferation of CML cells that are dependent on BCR-ABL signaling. A common method is an ATP-based assay, where the amount of intracellular ATP correlates with the number of metabolically active, viable cells.

General Procedure:

-

Cell Culture: CML cell lines (e.g., K562 for wild-type BCR-ABL or Ba/F3 cells engineered to express BCR-ABL T315I) are seeded in a multi-well plate and allowed to adhere or stabilize.

-

Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control (DMSO) and incubated for a period that allows for multiple cell divisions (typically 48-72 hours).

-

Cell Lysis and Signal Generation: A reagent such as Promega's CellTiter-Glo® is added to each well. This lyses the cells and initiates a luminescent reaction catalyzed by luciferase, using the ATP released from the viable cells.

-

Data Acquisition: The luminescent signal is measured with a luminometer.

-

Analysis: The data is normalized to the vehicle-treated cells to determine the percentage of cell viability. The GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ is then calculated.

Western Blotting for Phospho-Protein Analysis

Principle: To visually confirm that this compound inhibits the phosphorylation of BCR-ABL and its downstream signaling proteins in CML cells.

General Procedure:

-

Cell Treatment and Lysis: CML cells are treated with this compound for a specified period. The cells are then washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for a phosphorylated protein (e.g., anti-phospho-BCR-ABL or anti-phospho-STAT5). A second, horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody is then added.

-

Detection: A chemiluminescent substrate for HRP is applied to the membrane, and the resulting light signal is captured on X-ray film or with a digital imager. The membrane is often stripped and re-probed with an antibody for the total (non-phosphorylated) protein as a loading control.

The following diagram illustrates a typical experimental workflow for evaluating a kinase inhibitor like this compound.

In Vivo Data

Detailed in vivo pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and efficacy data from primary research publications on this compound are not widely available in the public domain. However, the progression of such a compound through preclinical development would typically involve the following:

-

Pharmacokinetic Studies: Evaluation in animal models (e.g., mice or rats) to determine its oral bioavailability, plasma concentration over time (Cmax, Tmax), half-life, and clearance rate.

-

Efficacy Studies: Assessment in mouse models of CML, often using xenografts of human CML cells. The primary endpoints would be the inhibition of tumor growth and the prolongation of survival in treated animals compared to a control group.

Conclusion

This compound is a rationally designed, potent inhibitor of the BCR-ABL kinase, with significant activity against the clinically important T315I resistance mutation. Its mechanism as a type-II inhibitor that stabilizes the inactive "DFG-out" conformation of the kinase provides a clear structural basis for its efficacy. The available in vitro data confirms its potent inhibition of both wild-type and mutant BCR-ABL. While detailed in vivo and protocol data remain proprietary, the established profile of this compound makes it a significant compound in the study of CML and a valuable tool for researchers in the field of oncology and kinase inhibitor development.

Disclaimer: this compound is intended for research use only and is not for human or veterinary use. Researchers should consult the relevant safety data sheets before handling this compound.

References

BGG463: A Technical Guide to its Interaction with ABL Kinases

For Researchers, Scientists, and Drug Development Professionals

Abstract

BGG463 is a potent inhibitor of the ABL family of tyrosine kinases, demonstrating significant activity against both wild-type and clinically relevant mutant forms of BCR-ABL and c-ABL. This document provides a comprehensive technical overview of the binding characteristics of this compound, the associated signaling pathways, and representative experimental protocols for its characterization. The compiled data underscores the potential of this compound as a valuable research tool and a scaffold for the development of novel therapeutics targeting ABL-driven malignancies.

Introduction to Target Proteins: c-ABL and BCR-ABL

The Abelson murine leukemia viral oncogene homolog 1 (c-ABL) is a non-receptor tyrosine kinase involved in a variety of cellular processes, including cell growth, differentiation, adhesion, and stress responses. In healthy cells, the activity of c-ABL is tightly regulated.

In certain hematological malignancies, most notably Chronic Myeloid Leukemia (CML), a chromosomal translocation results in the fusion of the breakpoint cluster region (BCR) gene with the ABL1 gene, creating the oncogenic fusion protein BCR-ABL. This fusion leads to the constitutive, unregulated activation of the ABL kinase domain, driving uncontrolled cell proliferation and inhibiting apoptosis, which are hallmarks of cancer. The aberrant signaling initiated by BCR-ABL is a critical driver of CML pathogenesis.

Due to its central role in CML, the BCR-ABL kinase is a well-established therapeutic target. However, the emergence of resistance mutations, such as the T315I "gatekeeper" mutation, can render first and second-generation ABL kinase inhibitors ineffective. Therefore, there is a continued need for the development of novel inhibitors that can overcome this resistance.

This compound Quantitative Data

This compound has demonstrated potent inhibitory activity against wild-type and mutant ABL kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Protein | IC50 (μM) |

| BCR-ABL | 0.09 |

| c-ABL-T334I | 0.25 |

| BCR-ABL-T315I | 0.590 |

Data sourced from publicly available information.

Signaling Pathways

BCR-ABL Signaling Pathway

The constitutive kinase activity of the BCR-ABL oncoprotein leads to the activation of multiple downstream signaling pathways that promote cell proliferation and survival. A simplified representation of this pathway is illustrated below. This compound is designed to inhibit the initial phosphorylation events mediated by the ABL kinase domain, thereby blocking the entire downstream cascade.

Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of this compound.

c-ABL Signaling Pathway

In non-malignant cells, c-ABL is involved in various signaling cascades initiated by growth factors and cellular stress. Its activity is tightly controlled. The diagram below illustrates a generalized view of c-ABL activation and its downstream effects.

Caption: Overview of the c-ABL signaling pathway in response to various cellular stimuli.

Experimental Protocols

The following are representative protocols for the characterization of ABL kinase inhibitors like this compound.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a general method for determining the IC50 value of an inhibitor against a purified kinase.

Materials:

-

Purified recombinant ABL kinase (wild-type or mutant)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ATP solution

-

Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue for phosphorylation)

-

This compound stock solution (in DMSO)

-

Detection reagent (e.g., a europium-labeled anti-phosphotyrosine antibody and an APC-labeled streptavidin for HTRF assay)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase reaction buffer.

-

Add a fixed amount of ABL kinase to each well of the assay plate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (at a concentration close to the Km for ATP).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add the detection reagents and incubate to allow for binding.

-

Read the plate on a suitable plate reader (e.g., a time-resolved fluorescence reader).

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: A generalized experimental workflow for determining the IC50 of this compound.

Cell-Based Proliferation Assay

This protocol provides a general method to assess the effect of this compound on the proliferation of BCR-ABL-positive cells.

Materials:

-

BCR-ABL-positive cell line (e.g., K-562)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Cell proliferation reagent (e.g., resazurin-based)

-

96-well cell culture plates

Procedure:

-

Seed the BCR-ABL-positive cells into the wells of a 96-well plate at a predetermined density.

-

Allow the cells to attach and resume growth overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Treat the cells with the diluted this compound or vehicle control (medium with DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the signal (e.g., fluorescence or absorbance) using a plate reader.

-

Calculate the percent inhibition of proliferation for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This compound is a potent inhibitor of ABL kinases, including the clinically important T315I mutant of BCR-ABL. The data presented in this guide highlight its potential as a valuable tool for research into ABL kinase signaling and as a starting point for the development of next-generation therapeutics for ABL-driven cancers. Further characterization of its binding kinetics, in vivo efficacy, and safety profile will be crucial in advancing its potential clinical applications.

BGG463: A Deep Dive into its Modulation of the Bcr-Abl Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of BGG463, a potent and specific inhibitor of the Bcr-Abl tyrosine kinase. It details the molecular mechanism of action, the modulated signaling pathways, and the experimental methodologies used to characterize this compound. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this compound and its therapeutic potential.

Introduction to this compound

This compound is a synthetic small molecule inhibitor targeting the constitutively active Bcr-Abl tyrosine kinase, the hallmark of Chronic Myeloid Leukemia (CML).[1] It was developed through a rational 'hybrid design' approach to effectively target both the wild-type Bcr-Abl kinase and clinically relevant mutants that confer resistance to first-generation inhibitors like imatinib.[1] Notably, this compound has demonstrated efficacy against the T315I "gatekeeper" mutation, a common source of therapeutic failure.

Mechanism of Action

This compound functions by binding to the ATP-binding pocket of the Abl kinase domain. Its mechanism of action is distinguished by its ability to stabilize the inactive "DFG-out" conformation of the kinase.[1] In this conformation, the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, preventing the kinase from adopting its active state and subsequently blocking its catalytic activity. This disruption of the hydrophobic spine, a key structural feature of active kinases, effectively halts the autophosphorylation of Bcr-Abl and the phosphorylation of its downstream substrates.[1]

The Bcr-Abl Signaling Network

The fusion of the Breakpoint Cluster Region (BCR) gene with the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene results in the Bcr-Abl oncoprotein. This chimeric protein possesses a constitutively active tyrosine kinase domain that drives the pathogenesis of CML through the activation of a complex network of downstream signaling pathways. These pathways are crucial for cell proliferation, survival, and adhesion. This compound, by inhibiting the kinase activity of Bcr-Abl, effectively dampens these oncogenic signals.

The primary signaling cascades activated by Bcr-Abl include:

-

RAS/RAF/MEK/ERK Pathway: This pathway is a central regulator of cell proliferation. Bcr-Abl activates RAS, which in turn initiates a phosphorylation cascade involving RAF, MEK, and ERK.[2][3] Activated ERK translocates to the nucleus and phosphorylates transcription factors that promote cell cycle progression.

-

PI3K/AKT/mTOR Pathway: This pathway is critical for cell survival and inhibition of apoptosis. Bcr-Abl activates Phosphoinositide 3-kinase (PI3K), leading to the activation of AKT.[2][4] AKT then phosphorylates a variety of downstream targets that promote cell survival and protein synthesis, in part through the activation of the mammalian target of rapamycin (mTOR).[2]

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is also implicated in Bcr-Abl-mediated leukemogenesis, contributing to cell survival and proliferation.

Below is a diagram illustrating the central role of Bcr-Abl in activating these key downstream signaling pathways and the point of intervention for this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified against wild-type and mutant forms of Abl kinase. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 (µM) |

| c-Abl-T334I | 0.25 |

| Bcr-Abl | 0.09 |

| Bcr-Abl-T315I | 0.590 |

Data sourced from AdipoGen and TargetMol.[1]

Experimental Protocols

The characterization of this compound involves a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.

Biochemical Kinase Assays

Objective: To determine the direct inhibitory activity of this compound on purified Bcr-Abl kinase and its mutants.

Principle: These assays measure the transfer of phosphate from ATP to a substrate by the kinase. The amount of product formed is inversely proportional to the inhibitory activity of the compound. A common method is the ADP-Glo™ Kinase Assay.

Methodology:

-

Reagents and Materials:

-

Purified recombinant Bcr-Abl kinase (wild-type and mutants).

-

Kinase-specific substrate (e.g., a synthetic peptide).

-

ATP.

-

This compound serially diluted in DMSO.

-

ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).

-

384-well white assay plates.

-

Plate reader capable of measuring luminescence.

-

-

Procedure:

-

A 10-point serial dilution of this compound is prepared in DMSO and then diluted in the assay buffer.

-

The kinase, substrate, and this compound are pre-incubated in the assay plate for 15 minutes at room temperature.[5]

-

The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period (e.g., 1-2 hours) at a controlled temperature.[5]

-

The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

-

The luminescence is measured using a plate reader. The signal is directly proportional to the amount of ADP generated and thus, the kinase activity.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell-Based Assays

Objective: To evaluate the efficacy of this compound in a cellular context, assessing its ability to inhibit Bcr-Abl signaling and induce a biological response (e.g., inhibition of proliferation, induction of apoptosis).

Principle: These assays utilize CML cell lines that endogenously express the Bcr-Abl oncoprotein. The effect of the inhibitor on downstream signaling and cell viability is measured.

Methodology (Cell Proliferation Assay):

-

Reagents and Materials:

-

CML cell lines (e.g., K562 for wild-type Bcr-Abl, and cell lines engineered to express Bcr-Abl mutants).

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

This compound serially diluted in DMSO.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

96-well clear-bottom white assay plates.

-

Incubator (37°C, 5% CO2).

-

Plate reader capable of measuring luminescence.

-

-

Procedure:

-

Cells are seeded at a predetermined density in a 96-well plate and allowed to attach or stabilize overnight.

-

The cells are treated with a serial dilution of this compound or a vehicle control (DMSO).

-

The plates are incubated for a specified period (e.g., 72 hours) to allow for effects on cell proliferation.

-

The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.

-

The luminescence is measured using a plate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

IC50 values for cell proliferation inhibition are determined by plotting the percentage of viability against the logarithm of the this compound concentration.

-

Experimental Workflow

The preclinical evaluation of a kinase inhibitor like this compound typically follows a structured workflow, moving from initial high-throughput screening to more complex cellular and in vivo models.

Conclusion

This compound is a promising Bcr-Abl inhibitor with a well-defined mechanism of action and potent activity against both wild-type and clinically important mutant forms of the kinase. Its ability to stabilize the inactive "DFG-out" conformation provides a robust means of inhibiting the oncogenic signaling pathways that drive CML. The experimental protocols and workflows described herein provide a framework for the continued investigation and development of this compound and other next-generation kinase inhibitors. This in-depth technical guide serves as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy.

References

Methodological & Application

Application Notes and Protocols for BGG463 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BGG463 is a potent inhibitor of the BCR-ABL tyrosine kinase, including the T315I mutant which confers resistance to many first-generation inhibitors.[1][2] These application notes provide detailed protocols for essential in vitro assays to characterize the activity of this compound. The described methodologies include a biochemical kinase assay to determine direct enzyme inhibition and a cell-based proliferation assay to assess its effect on cancer cells dependent on BCR-ABL activity.

This compound acts as a type II inhibitor, locking the kinase in an inactive 'DFG-out' conformation by disrupting the assembly of the hydrophobic spine, a key feature of the active state of several kinases.[1] This mechanism of action translates to potent inhibition of both wild-type and mutant forms of the ABL kinase.

Data Presentation

Table 1: this compound Inhibitory Activity (IC50)

| Target | IC50 (µM) |

| c-ABL-T334I | 0.25[1][2] |

| BCR-ABL | 0.09[1][2] |

| BCR-ABL-T315I | 0.590[1][2] |

Signaling Pathway

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the proliferation of chronic myeloid leukemia (CML) cells through the activation of multiple downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. This compound inhibits the kinase activity of BCR-ABL, thereby blocking these downstream signals and inducing apoptosis in cancer cells.

Caption: this compound inhibits the BCR-ABL kinase, blocking downstream pro-proliferative and survival pathways.

Experimental Protocols

Biochemical ABL1 Kinase Assay

This protocol is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of recombinant ABL1 kinase using a luminescent ADP-Glo™ Kinase Assay.[3] This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Experimental Workflow:

Caption: Workflow for the ABL1 biochemical kinase assay using the ADP-Glo™ system.

Materials:

-

Recombinant human ABL1 kinase (e.g., from Promega or SignalChem)[3]

-

Abltide substrate (EAIYAAPFAKKK)[3]

-

Kinase Reaction Buffer (e.g., 20 mM Tris pH 7.4, 10 mM MgCl₂, 1 mM DTT)[4]

-

ATP

-

This compound (soluble in DMSO)[1]

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase reaction buffer to the desired final concentrations. Include a DMSO-only control.

-

Kinase Reaction Setup:

-

Add 2.5 µL of the diluted this compound or DMSO control to the wells of the plate.

-

Add 2.5 µL of a solution containing the ABL1 enzyme and Abltide substrate in kinase reaction buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer. The final concentrations should be optimized, but a starting point could be 25 ng of ABL1 and 10 µM ATP.

-

-

Incubation: Incubate the reaction plate at 37°C for 60 minutes.[4]

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate the plate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Proliferation Assay (MTT Assay)

This protocol describes an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the proliferation of a BCR-ABL-positive cell line (e.g., K562).[5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.

Experimental Workflow:

Caption: Workflow for the cell-based proliferation MTT assay.

Materials:

-

BCR-ABL positive cell line (e.g., K562)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT Reagent (5 mg/mL in PBS)

-

Detergent Reagent/Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

-

Clear, flat-bottomed 96-well plates

-

Spectrophotometer capable of reading absorbance at 570 nm

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach and resume growth.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a DMSO-only control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT Reagent to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.

-

Solubilization: Add 100 µL of Detergent Reagent to each well to solubilize the formazan crystals.

-

Final Incubation: Incubate the plate at room temperature in the dark for 2 hours, or until the crystals are fully dissolved.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition of cell proliferation for each concentration of this compound relative to the DMSO control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by fitting the data to a four-parameter logistic curve.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions, cell lines, and reagent lots. It is recommended to perform appropriate validation and quality control checks.

References

- 1. adipogen.com [adipogen.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. ABL1 Kinase Enzyme System [promega.sg]

- 4. Frontiers | Inhibition of ABL1 by tyrosine kinase inhibitors leads to a downregulation of MLH1 by Hsp70-mediated lysosomal protein degradation [frontiersin.org]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

BGG463 Cell-Based Assay Guide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

BGG463 is a potent, ATP-competitive kinase inhibitor targeting the Bcr-Abl fusion protein, including variants with mutations such as T334I and the notoriously resistant T315I.[1] The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[2][3][4] It drives malignant cell proliferation and survival through the activation of several downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways.[5][6][7][8] This guide provides detailed application notes and protocols for cell-based assays to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

The inhibitory activity of this compound against various Bcr-Abl kinases has been determined in biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Kinase | IC50 (µM) |

| BCR-ABL | 0.09 |

| c-ABL-T334I | 0.25 |

| BCR-ABL-T315I | 0.590 |

| Data sourced from TargetMol.[1] |

Signaling Pathway

The Bcr-Abl fusion protein promotes leukemogenesis through the constitutive activation of downstream signaling pathways that regulate cell proliferation, survival, and adhesion. This compound, as an ATP-competitive inhibitor, blocks the kinase activity of Bcr-Abl, thereby inhibiting these downstream signals.

Caption: Bcr-Abl signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Viability Assay (MTT/MTS or ATP-Based)

This protocol determines the effect of this compound on the viability of Bcr-Abl-positive cells, such as the K562 human CML cell line.[9][10][11][12][13] A reduction in cell viability is indicative of the compound's cytotoxic or cytostatic effects.

Experimental Workflow

Caption: Workflow for the this compound cell viability assay.

Materials

-

K562 cell line (or other Bcr-Abl positive cell line)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound compound

-

Dimethyl sulfoxide (DMSO)

-

96-well clear or opaque-walled microplates

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo® Luminescent Cell Viability Assay)

-

Multichannel pipette

-

Plate reader (absorbance or luminescence)

Procedure

-

Cell Seeding:

-

Culture K562 cells in RPMI-1640 medium.

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Preparation and Addition:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

-

Include a vehicle control (DMSO-treated) and a no-cell control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.

-

-

Incubation:

-

Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Viability Measurement:

-

Follow the manufacturer's protocol for the chosen viability reagent.

-

For MTT assay: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate until the formazan crystals are dissolved.[14]

-

For ATP-based assay (e.g., CellTiter-Glo®): Equilibrate the plate to room temperature for 30 minutes. Add a volume of reagent equal to the volume of cell culture medium in the well. Mix and incubate for 10 minutes.[14]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance (for MTT/MTS) or luminescence (for ATP-based assays) using a plate reader.

-

Subtract the background reading from the no-cell control.

-

Normalize the data to the vehicle control (100% viability).

-

Plot the cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

-

Target Engagement Assay (NanoBRET™)

This protocol measures the direct binding of this compound to the Bcr-Abl kinase within living cells, providing a quantitative measure of target engagement.[15][16][17] This assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged Bcr-Abl and a fluorescent tracer that binds to the ATP pocket.

Logical Relationship of NanoBRET Assay

Caption: Principle of the NanoBRET target engagement assay.

Materials

-

HEK293 cells (or other suitable host cell line)

-

Expression vector for Bcr-Abl-NanoLuc® fusion protein

-

Transfection reagent

-

Opti-MEM® I Reduced Serum Medium

-

NanoBRET™ Tracer and Nano-Glo® Substrate

-

This compound compound

-

White, opaque 96-well or 384-well assay plates

-

Luminometer with BRET-compatible filter set

Procedure

-

Transfection:

-

Co-transfect HEK293 cells with the Bcr-Abl-NanoLuc® expression vector and a carrier DNA according to the manufacturer's protocol.[18]

-

Plate the transfected cells in white assay plates and incubate for 24 hours.

-

-

Compound and Tracer Addition:

-

Prepare serial dilutions of this compound in Opti-MEM®.

-

Prepare the NanoBRET™ tracer at the recommended concentration in Opti-MEM®.

-

Add the diluted this compound to the wells, followed by the addition of the tracer.

-

Include controls for no tracer and no inhibitor.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for a specified period (e.g., 2 hours) to allow for compound entry and target engagement.

-

-

Signal Detection:

-

Prepare the Nano-Glo® substrate according to the manufacturer's instructions.

-

Add the substrate to each well.

-

Read the luminescence signal at two wavelengths (donor and acceptor) using a BRET-capable plate reader.

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

-

Normalize the BRET ratios to the vehicle control.

-

Plot the normalized BRET ratio against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value for target engagement.

-

References

- 1. This compound | CDK | Bcr-Abl | TargetMol [targetmol.com]

- 2. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 3. drugs.com [drugs.com]

- 4. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]

- 5. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Downregulation of Bcr-Abl in K562 cells restores susceptibility to apoptosis: characterization of the apoptotic death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The K562 chronic myeloid leukemia cell line undergoes apoptosis in response to interferon-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cellosaurus cell line K562-L (CVCL_9122) [cellosaurus.org]

- 13. researchgate.net [researchgate.net]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. NanoBRET® TE Intracellular Kinase Assays [promega.com]

- 16. researchgate.net [researchgate.net]

- 17. promegaconnections.com [promegaconnections.com]

- 18. researchgate.net [researchgate.net]

Application Notes and Protocols for BGG463 in Chronic Myeloid Leukemia (CML) Research

Audience: Researchers, scientists, and drug development professionals.

Note on BGG463: Initial searches for the compound "this compound" did not yield specific public data or research articles in the context of Chronic Myeloid Leukemia. The following application notes and protocols are generated based on the established methodologies and signaling pathways relevant to the study of BCR-ABL tyrosine kinase inhibitors (TKIs) in CML. This document will use Dasatinib, a well-characterized second-generation TKI, as a representative molecule to illustrate the experimental frameworks applicable to a novel investigational agent like this compound. Researchers are advised to adapt these protocols based on the specific physicochemical and biological properties of this compound.

Introduction and Background

Chronic Myeloid Leukemia (CML) is a hematological malignancy driven by the constitutively active BCR-ABL1 fusion oncoprotein, a tyrosine kinase that promotes uncontrolled proliferation and survival of leukemia cells.[1][2][3] The development of TKIs targeting BCR-ABL1 has transformed CML into a manageable chronic disease for many patients.[4][5] However, resistance, often due to mutations in the ABL kinase domain or activation of alternative signaling pathways, remains a significant clinical challenge.[2][6]

This document provides a comprehensive guide for the preclinical evaluation of novel BCR-ABL1 inhibitors, using Dasatinib as a model, for CML research applications. It covers the essential signaling pathways, quantitative metrics for efficacy, and detailed experimental protocols.

Mechanism of Action and Key Signaling Pathways

The BCR-ABL1 oncoprotein activates a network of downstream signaling pathways critical for leukemogenesis. A thorough understanding of these pathways is essential for characterizing the mechanism of action of a novel inhibitor.

Key Downstream Pathways of BCR-ABL1:

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, growth, and proliferation.[6][7] Its activation in CML can contribute to TKI resistance.[6]

-

RAS/RAF/MEK/ERK Pathway: A central signaling cascade that regulates cell proliferation and differentiation.[2]

-

JAK/STAT Pathway: This pathway is involved in cytokine signaling and plays a role in the survival and self-renewal of leukemia stem cells.[1][7]

An effective TKI is expected to block the phosphorylation and activation of key components within these cascades.

Diagram: BCR-ABL1 Signaling and TKI Inhibition

Caption: Inhibition of BCR-ABL1 signaling pathways by a TKI.

Quantitative Data Summary

The efficacy of a novel TKI is determined through various quantitative assays. The tables below present representative data for Dasatinib, which should be generated for this compound to benchmark its performance.

Table 1: Comparative In Vitro Potency

| Compound | Target | IC50 (nM) | Potency vs. Imatinib | Reference |

|---|---|---|---|---|

| Imatinib | Wild-Type BCR-ABL | 250-500 | 1x | [8] |

| Dasatinib | Wild-Type BCR-ABL | <1 | ~325x | [8] |

| This compound | Wild-Type BCR-ABL | User to determine | User to calculate | |

| Dasatinib | Imatinib-Resistant Mutants (except T315I) | 1-10 | Active | [8] |

| This compound | Imatinib-Resistant Mutants | User to determine | User to determine | |

Table 2: Representative Clinical Efficacy of Dasatinib in Imatinib-Resistant/Intolerant CML-CP

| Response Metric (at 24 months) | Dasatinib | Reference |

|---|---|---|

| Complete Hematologic Response (CHR) | 92% | [4] |

| Major Cytogenetic Response (MCyR) | 59% | [4] |

| Complete Cytogenetic Response (CCyR) | 49% | [4] |

| Major Molecular Response (MMR) | 46% |[4] |

Detailed Experimental Protocols

The following protocols provide a standardized framework for the preclinical evaluation of this compound.

Protocol: Cell Viability and Proliferation Assay (e.g., MTS/MTT)

Objective: To determine the dose-dependent effect of this compound on the viability and proliferation of CML cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

CML cell lines (e.g., K562, LAMA-84, KCL-22).[9]

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound (prepare a 10 mM stock solution in DMSO).

-

MTS or MTT reagent.

-

96-well clear-bottom cell culture plates.

-

Plate reader.

Procedure:

-

Cell Seeding: Seed 5,000 to 10,000 cells per well in 90 µL of complete medium into a 96-well plate.

-

Compound Preparation: Prepare a 2x serial dilution series of this compound in complete medium, ranging from a high concentration (e.g., 10 µM) to a low concentration (e.g., 0.1 nM). Include a vehicle control (DMSO at the highest concentration used).

-

Treatment: Add 10 µL of the 2x compound dilutions to the corresponding wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Reagent Addition: Add 20 µL of MTS/MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

-

Analysis: Normalize the data to the vehicle control (100% viability) and blank wells (0% viability). Plot the dose-response curve and calculate the IC50 value using a non-linear regression model.

Protocol: Western Blot for Signaling Pathway Modulation

Objective: To assess the ability of this compound to inhibit the phosphorylation of BCR-ABL1 and its key downstream signaling proteins.

Materials:

-

CML cell lines.

-

This compound and vehicle control (DMSO).

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Primary antibodies: p-BCR-ABL (Y177), BCR-ABL, p-CrkL (Y207), CrkL, p-STAT5 (Y694), STAT5, GAPDH.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescence substrate and imaging system.

Procedure:

-

Cell Treatment: Seed CML cells in 6-well plates and grow to ~70-80% confluency. Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for 2-6 hours. Include a vehicle control.

-

Protein Extraction: Harvest and lyse the cells in RIPA buffer. Determine the protein concentration using the BCA assay.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Apply the chemiluminescence substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Diagram: General Experimental Workflow for TKI Evaluation

Caption: A structured workflow for the preclinical evaluation of this compound.

References

- 1. KEGG PATHWAY: Chronic myeloid leukemia - Homo sapiens (human) [kegg.jp]

- 2. Mechanisms and signaling pathways of tyrosine kinase inhibitor resistance in chronic myeloid leukemia: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chronic myeloid leukemia: 2022 update on diagnosis, therapy, and monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]

- 6. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting survival pathways in chronic myeloid leukaemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Different In Vitro Models of Chronic Myeloid Leukemia Show Different Characteristics: Biological Replicates Are Not Biologically Equivalent - PMC [pmc.ncbi.nlm.nih.gov]

BGG463 Experimental Design for Kinase Inhibition: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the experimental design of BGG463, a potent kinase inhibitor. This compound targets the BCR-ABL fusion protein and its clinically relevant mutants, including the challenging T315I and T334I variants, which are associated with resistance to other tyrosine kinase inhibitors.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor. It is designed to bind to the ATP-binding pocket of the ABL kinase domain. By occupying this site, this compound prevents the binding of ATP, thereby inhibiting the autophosphorylation and activation of BCR-ABL. This blockade of kinase activity disrupts the downstream signaling pathways that are critical for the proliferation and survival of cancer cells dependent on BCR-ABL signaling. The molecule is particularly effective because it can accommodate the conformational changes in the kinase domain induced by resistance mutations like T315I.

Data Presentation

The inhibitory activity of this compound against various forms of the ABL kinase is summarized below. This data is critical for designing experiments to assess its efficacy in both biochemical and cellular contexts.

| Target Kinase | IC50 (µM) |

| BCR-ABL | 0.09 |

| c-ABL-T334I | 0.25 |

| BCR-ABL-T315I | 0.59 |

Table 1: Inhibitory Potency of this compound against ABL Kinase Variants. The half-maximal inhibitory concentration (IC50) values indicate the concentration of this compound required to inhibit 50% of the kinase activity.

Signaling Pathway and Experimental Workflow

To effectively design and interpret experiments with this compound, it is essential to understand the signaling pathway it targets and the general workflow for its evaluation.

Application Notes and Protocols: In Vivo Evaluation of ABL/BCR-ABL Inhibitors in Mouse Models

Introduction

BGG463 is a potent inhibitor of c-ABL and BCR-ABL, including the T315I mutant, with IC50 values of 0.25 µM, 0.09 µM, and 0.590 µM for c-ABL-T334I, BCR-ABL, and BCR-ABL-T315I variants, respectively[1]. The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML). In vivo studies in relevant mouse models are a critical step in the preclinical development of ABL/BCR-ABL inhibitors like this compound to assess their efficacy, pharmacokinetics, and safety profiles.

This document provides a generalized framework for conducting and evaluating in vivo studies of ABL/BCR-ABL inhibitors using mouse models, based on established methodologies in the field. While specific in vivo data for this compound is not publicly available, these protocols and application notes can serve as a guide for researchers and drug development professionals.

Data Presentation: Summarizing In Vivo Efficacy Data

Clear and concise presentation of quantitative data is crucial for the interpretation of in vivo studies. The following tables are examples of how to structure efficacy data from mouse model experiments.

Table 1: Tumor Growth Inhibition in a Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |

| Vehicle | - | QD | 1500 ± 150 | - | - |

| This compound | 10 | QD | 800 ± 90 | 46.7 | <0.05 |

| This compound | 30 | QD | 350 ± 50 | 76.7 | <0.01 |

| Positive Control | X | QD | 400 ± 60 | 73.3 | <0.01 |

Table 2: Survival Analysis in a Disseminated Leukemia Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Median Survival (Days) | Increase in Lifespan (%) | p-value vs. Vehicle |

| Vehicle | - | QD | 25 | - | - |

| This compound | 10 | QD | 40 | 60 | <0.05 |

| This compound | 30 | QD | 55 | 120 | <0.001 |

| Positive Control | X | QD | 50 | 100 | <0.01 |

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of in vivo experiments.

Xenograft Mouse Model of CML

This protocol describes the establishment of a subcutaneous xenograft model using a human CML cell line.

Materials:

-

Human CML cell line (e.g., K562, Ba/F3 expressing BCR-ABL)

-

6-8 week old immunodeficient mice (e.g., NOD/SCID, NSG)

-

Matrigel (Corning)

-

Calipers

-

This compound formulation

-

Vehicle control

Procedure:

-

Culture CML cells to a sufficient number.

-

Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1x10^7 cells/100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).

-

When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.

-

Administer this compound or vehicle control daily via the appropriate route (e.g., oral gavage).

-

Measure tumor volume and body weight 2-3 times per week.

-

Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm³) or at the end of the study.

-

Collect tumors for pharmacodynamic analysis (e.g., Western blot for p-CrkL).

Pharmacokinetic Study in Mice

This protocol outlines a basic pharmacokinetic study to determine the profile of this compound in mice.

Materials:

-

6-8 week old male CD2F1 mice[2]

-

This compound formulation for intravenous (IV) and oral (PO) administration

-

Blood collection supplies (e.g., EDTA tubes)

-

LC-MS/MS system

Procedure:

-

Fast mice overnight before dosing.

-

Administer a single dose of this compound via IV (e.g., 5 mg/kg) or PO (e.g., 10 mg/kg) routes.

-

Collect blood samples at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Process blood to plasma and store at -80°C until analysis.

-

Quantify this compound concentrations in plasma using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software.

Visualizations

Signaling Pathway

Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: General experimental workflow for a xenograft mouse model study.

Logical Relationships in Preclinical Testing

Caption: Logical flow in the preclinical evaluation of a drug candidate.

References

Application Notes & Protocols: FGFR Inhibitor (BGJ398/BGG463-analog) Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, migration, and survival.[1][2] Dysregulation of this pathway, through mechanisms such as gene amplification, activating mutations, or translocations, is a key driver in the oncogenesis of various solid tumors, including gastric, bladder, lung, and breast cancers.[1][3][4] Consequently, the development of targeted therapies against FGFR has become a significant area of interest in oncology.

These application notes provide a detailed framework for establishing and utilizing a patient-derived or cell line-derived xenograft (PDX or CDX) model to evaluate the in vivo efficacy of a selective FGFR inhibitor. For the purpose of this document, we will refer to the exemplary compound as an analog of BGG463, based on the well-characterized pan-FGFR inhibitor, Infigratinib (BGJ398) .[5][6] This document outlines the necessary protocols for cell line selection, animal model establishment, therapeutic administration, and endpoint analysis, along with a visualization of the targeted signaling pathway and experimental workflow.

Key Signaling Pathway: FGF/FGFR

The binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domain. This activation triggers a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which in turn regulate gene expression to promote cell proliferation, survival, and angiogenesis.[7]

Caption: The FGF/FGFR signaling cascade and point of inhibition.

Experimental Protocols

Cell Line Selection and Culture

The choice of a suitable cancer cell line is critical for a successful xenograft study. Cell lines with documented FGFR aberrations are recommended.

Recommended Cell Lines with FGFR Alterations:

| Cell Line | Cancer Type | FGFR Alteration | Reference |

| SNU-16 | Gastric Cancer | FGFR2 Amplification | [8][9][10] |

| KATO-III | Gastric Cancer | FGFR2 Amplification | [8][9] |

| NCI-H1581 | Non-Small Cell Lung Cancer | FGFR1 Amplification | [11] |

| DMS114 | Small Cell Lung Cancer | FGFR1 Amplification | [11] |

| RT112 | Bladder Cancer | FGFR3 Overexpression | [1] |

Protocol for Cell Culture (Example: SNU-16):

-

Media Preparation: Culture SNU-16 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

-

Cell Harvesting:

-

Aspirate the culture medium.

-

Wash cells with Phosphate-Buffered Saline (PBS).

-

Add Trypsin-EDTA and incubate for 3-5 minutes to detach cells.

-

Neutralize trypsin with complete medium.

-

Centrifuge the cell suspension and resuspend the pellet in a serum-free medium for cell counting and injection.

-

-

Quality Control: Regularly test cells for mycoplasma contamination.

Xenograft Model Establishment

Animal Models:

-

Use immunodeficient mice, such as athymic nude (nu/nu) or NOD/SCID mice, 6-8 weeks of age, to prevent rejection of human tumor cells.

Tumor Implantation Protocol:

-

Prepare a cell suspension of the chosen cell line (e.g., SNU-16) in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Anesthetize the mouse using an appropriate anesthetic agent.

-

Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.

-

Monitor the animals regularly for tumor growth. Tumors are typically palpable within 7-14 days.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Therapeutic Administration

Drug Formulation:

-

Prepare the FGFR inhibitor (e.g., BGJ398) in a suitable vehicle for oral gavage, such as 0.5% methylcellulose.

Treatment Protocol:

-

Dosage: Based on preclinical studies, a typical dose for BGJ398 is in the range of 15-30 mg/kg.[6]

-

Administration: Administer the drug or vehicle control orally once daily.

-

Duration: Continue treatment for a specified period, typically 14-21 days.

-

Monitoring:

-

Measure tumor volume using calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice to assess toxicity.

-

Observe the general health and behavior of the animals.

-

Experimental Workflow

Caption: Step-by-step workflow for the in vivo xenograft study.

Data Presentation and Endpoint Analysis

Quantitative Data Summary

Summarize the efficacy data in a clear, tabular format.

Table 1: In Vitro Proliferation IC50 Values for Selected FGFR Inhibitors

| Cell Line | FGFR Alteration | BGJ398 (Infigratinib) IC50 (nM) | AZD4547 IC50 (nM) | Dovitinib IC50 (nM) |

| SNU-16 | FGFR2 Amplification | ~1.5 | ~5 | ~20 |

| KATO-III | FGFR2 Amplification | ~0.8 | ~10 | ~30 |

| NCI-H1581 | FGFR1 Amplification | ~10 | ~25 | ~50 |

Note: IC50 values are approximate and can vary between studies.

Table 2: In Vivo Tumor Growth Inhibition (TGI) in Xenograft Models

| Xenograft Model | Treatment (Dose) | TGI (%) | Reference |

| SNU-16 | BGJ398 (15 mg/kg, oral, daily) | >80% | [6] |

| KATO-III | AZD4547 (12.5 mg/kg, oral, daily) | ~70% | [1] |

| NCI-H1581 | Lucitanib (10 mg/kg, oral, daily) | ~80% | [11] |

| RT112 | BGJ398 (20 mg/kg, oral, daily) | >60% | [1] |

Endpoint Analysis Protocols

At the end of the treatment period, euthanize the animals and collect tumors for further analysis.

1. Pharmacodynamic (PD) Analysis - Western Blot for p-FGFR:

-

Homogenize a portion of the tumor tissue in lysis buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phospho-FGFR (p-FGFR) and total FGFR.

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. A reduction in the p-FGFR/total FGFR ratio in the treated group compared to the vehicle control indicates target engagement.[8]

2. Histological Analysis - Immunohistochemistry (IHC) for Ki-67:

-

Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.

-

Section the paraffin-embedded tissues and mount on slides.

-

Perform antigen retrieval and block endogenous peroxidase activity.

-

Incubate with a primary antibody against the proliferation marker Ki-67.

-

Incubate with a secondary antibody and visualize using a DAB chromogen.

-

Counterstain with hematoxylin.

-

Quantify the percentage of Ki-67 positive cells to assess the anti-proliferative effect of the treatment.

Conclusion

The this compound-analog (FGFR inhibitor) xenograft model provides a robust platform for the preclinical evaluation of novel targeted therapies against cancers with aberrant FGFR signaling. The detailed protocols and methodologies outlined in these application notes are intended to guide researchers in conducting reproducible and informative in vivo studies. Careful selection of cell lines, rigorous adherence to experimental procedures, and comprehensive endpoint analyses are crucial for the successful assessment of therapeutic efficacy and mechanism of action.

References

- 1. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Genomic aberrations in the FGFR pathway: opportunities for targeted therapies in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for BGG463 in Cell Culture

Introduction